1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-
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Overview
Description
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which is a protective group for carbonyl compounds. Industrial production methods often employ catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity .
Chemical Reactions Analysis
1,3-Dithiolanes undergo various chemical reactions, including:
Scientific Research Applications
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- involves its ability to form stable thioacetal groups with carbonyl compounds. This stability allows for selective reactions and protection of sensitive functional groups during synthesis. The compound can also undergo deprotonation and substitution reactions, making it versatile in various chemical processes .
Comparison with Similar Compounds
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms, but with different reactivity and stability.
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms in adjacent positions, leading to different chemical properties.
Oxathiolane: A compound with one sulfur and one oxygen atom in the ring, offering different reactivity and applications.
These comparisons highlight the unique properties of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-, making it a valuable compound in various fields of research.
Properties
CAS No. |
61571-96-8 |
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Molecular Formula |
C11H14O2S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14O2S2/c1-12-9-5-8(6-10(7-9)13-2)11-14-3-4-15-11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
VPIBHCSHYCMAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2SCCS2)OC |
Origin of Product |
United States |
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